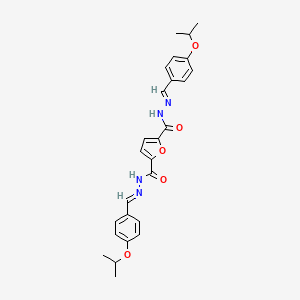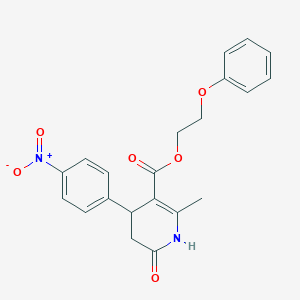![molecular formula C21H26FN3O B4685347 N-(2-ethyl-6-methylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4685347.png)
N-(2-ethyl-6-methylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to N-(2-ethyl-6-methylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide often involves complex reactions that integrate different functional groups to achieve the desired molecular structure. For example, derivatives like GSK962040 have been developed as small molecule motilin receptor agonists through meticulous synthesis strategies that ensure potent activity and favorable pharmacokinetic profiles (Westaway et al., 2009). Similarly, the creation of K-604 as an aqueous-soluble ACAT-1 inhibitor showcases the careful insertion of piperazine units and the improvement of solubility and absorption, underscoring the importance of synthesis design in the development of clinically relevant compounds (Shibuya et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds is crucial in determining their chemical behavior and interaction with biological targets. Studies often employ X-ray diffraction, NMR, and computational modeling to elucidate these structures. For instance, the synthesis and crystal structure analysis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide provides valuable insights into the stereochemistry and electronic properties of similar acetamide derivatives, which are critical for understanding their mechanism of action (Ping, 2007).
Chemical Reactions and Properties
The chemical reactivity of this compound and related compounds is influenced by their functional groups and molecular structure. These compounds participate in a variety of chemical reactions that can modify their structure and, consequently, their biological activity. The synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives highlight the role of the piperazine ring and the acetamide moiety in contributing to the compounds' bioactivity through specific receptor interactions (Walsh et al., 1990).
Physical Properties Analysis
The physical properties of a compound, including solubility, melting point, and crystal structure, are fundamental for its formulation and therapeutic application. The synthesis and evaluation of 2-(1-alkylpiperidin-4-yl)-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]acetamide derivatives reveal how modifications in the molecular structure affect these physical properties and their implications for the compound's efficacy as antihypertensive agents (Watanuki et al., 2012).
Chemical Properties Analysis
Understanding the chemical properties of this compound involves studying its reactivity, stability, and interactions with other molecules. This is crucial for predicting its behavior in biological systems and potential therapeutic contexts. The research on the synthesis, anticancer activity, and docking studies of N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d]imidazol-1-yl) acetamides showcases the significance of chemical properties in the development of compounds with targeted biological activities (Boddu et al., 2018).
Eigenschaften
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O/c1-3-17-6-4-5-16(2)21(17)23-20(26)15-24-11-13-25(14-12-24)19-9-7-18(22)8-10-19/h4-10H,3,11-15H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJORQIVZLKAXNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-({[3-(anilinocarbonyl)-5-isopropyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4685284.png)

![2-{4-[(allylamino)carbonothioyl]-1-piperazinyl}-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4685300.png)
![N-cyclohexyl-N'-[3-(dimethylamino)propyl]ethanediamide](/img/structure/B4685302.png)
![N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]isonicotinamide](/img/structure/B4685309.png)

![2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(3-methylphenyl)amino]-4-oxobutanoate](/img/structure/B4685324.png)
![N-[3-(anilinocarbonyl)-5-isopropyl-2-thienyl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4685332.png)
![7-{2-oxo-2-[4-(1-pyrrolidinyl)phenyl]ethoxy}-4-phenyl-2H-chromen-2-one](/img/structure/B4685341.png)
![4-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-methoxyphenyl)butanamide](/img/structure/B4685355.png)
![N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(4-methylphenyl)methanesulfonamide](/img/structure/B4685368.png)
![ethyl (2-{[5-imino-7-oxo-2-(2-thienyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-6-methoxyphenoxy)acetate](/img/structure/B4685389.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2-methylphenyl)thiourea](/img/structure/B4685395.png)